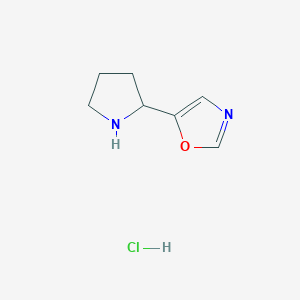

5-(Pyrrolidin-2-yl)oxazole hydrochloride

Description

Significance of Oxazole (B20620) and Pyrrolidine (B122466) Scaffolds in Contemporary Chemical and Biological Sciences

The oxazole and pyrrolidine moieties are prominent scaffolds in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. evitachem.com This structure is considered a bioisostere of other functional groups, allowing it to mimic them in biological systems while potentially offering improved properties. nih.gov The presence of oxazole moieties in natural peptides enhances their stability and influences their interactions with proteins and nucleic acids. mdpi.com Consequently, oxazole derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, antifungal, antimalarial, and cytotoxic agents. mdpi.comnih.gov The versatility of the oxazole nucleus has established it as a pharmacologically significant scaffold in drug design. bohrium.com

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most prevalent scaffolds in FDA-approved drugs. nih.gov Its non-planar, puckered nature allows for the exploration of three-dimensional space, a crucial aspect in the design of specific and potent drug candidates. nih.gov This "pseudorotation" of the ring and the stereochemistry of its substituents can significantly influence the biological activity of a molecule. nih.gov Pyrrolidine and its derivatives are key components in compounds developed for treating a variety of conditions, including cancer, infectious diseases, and central nervous system disorders. nih.govfrontiersin.org They are also widely used as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov

Rationale for Focused Investigation of 5-(Pyrrolidin-2-yl)oxazole (B1403944) hydrochloride

The combination of an oxazole and a pyrrolidine ring into a single molecule, such as 5-(Pyrrolidin-2-yl)oxazole, creates a novel chemical entity with the potential for unique biological activities. The rationale for investigating this specific hybrid structure stems from the complementary properties of its constituent parts. The pyrrolidine moiety provides a chiral, three-dimensional element that can engage in specific interactions with biological targets, while the oxazole ring contributes to the molecule's electronic properties and potential for aromatic interactions.

The hydrochloride salt form is often synthesized to improve the solubility and stability of a compound, which is a critical consideration for its potential use in research and development. The investigation of 5-(Pyrrolidin-2-yl)oxazole hydrochloride allows for a systematic exploration of its chemical properties and biological potential in a form that is amenable to laboratory study.

Overview of Current Research Landscape and Objectives for this compound

The current research landscape for this compound is still emerging, with much of the focus being on the broader classes of oxazole and pyrrolidine derivatives. Research on related compounds, such as those with a 5-oxopyrrolidine core, has shown promising anticancer and antimicrobial activities. nih.govresearchgate.net For instance, certain 5-oxopyrrolidine derivatives have demonstrated potent activity against lung cancer cells and multidrug-resistant Staphylococcus aureus strains. nih.govresearchgate.net

The primary objective for the focused study of this compound is to synthesize and characterize this specific molecule to understand its fundamental chemical and physical properties. Subsequent research would aim to evaluate its biological activity across a range of assays to determine its potential as a lead compound for drug discovery or as a tool for chemical biology research. The synthesis of such a compound can be approached through multi-step sequences or more efficient one-pot and microwave-assisted reactions. evitachem.com A key area of investigation would be to establish a structure-activity relationship (SAR) by comparing its activity to other substituted oxazole-pyrrolidine analogs.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11ClN2O |

|---|---|

Molecular Weight |

174.63 g/mol |

IUPAC Name |

5-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c1-2-6(9-3-1)7-4-8-5-10-7;/h4-6,9H,1-3H2;1H |

InChI Key |

SDDWWKDQBXPMOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CN=CO2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes for 5 Pyrrolidin 2 Yl Oxazole Hydrochloride and Its Derivatives

Retrosynthetic Analysis and Design of Novel Synthetic Pathways

A retrosynthetic analysis of the target compound, 5-(Pyrrolidin-2-yl)oxazole (B1403944), suggests several potential disconnections. The most logical approach involves separating the molecule into a chiral pyrrolidine (B122466) precursor and a suitable oxazole (B20620) formation synthon. This strategy allows for the independent, controlled synthesis of the stereochemically defined pyrrolidine moiety, which can then be coupled with a fragment that facilitates the construction of the oxazole ring.

A primary retrosynthetic disconnection between the C5 of the oxazole and the C2 of the pyrrolidine ring points to a key intermediate: a protected (S)-pyrrolidine-2-carbaldehyde. This aldehyde can then be used in a variety of oxazole-forming reactions.

The formation of the oxazole ring is a cornerstone of the synthesis. Several classical and modern methods are available for constructing 2,5-disubstituted and 5-substituted oxazoles. tandfonline.comrsc.org

Van Leusen Oxazole Synthesis : This is a powerful method for creating 5-substituted oxazoles. nih.govmdpi.com The reaction proceeds between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. nih.govmdpi.com For the target molecule, a protected (S)-pyrrolidine-2-carbaldehyde would serve as the aldehyde component, directly installing the pyrrolidine group at the C5 position of the oxazole. nih.govsemanticscholar.org The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of a 2-acylamino-ketone using a cyclodehydrating agent. derpharmachemica.com

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this reaction synthesizes 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org

Gold-Catalyzed Cyclization : Modern methods include the use of gold catalysts to promote the cyclization of amino acid-derived propargylic amides into 2,5-disubstituted oxazoles. nih.gov

Electrochemical Synthesis : An emerging green chemistry approach involves the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides to form oxazoles, avoiding the need for transition metals and harsh oxidants. rsc.org

The pyrrolidine ring is a common heterocyclic fragment in many drugs, and its stereoselective synthesis is a well-developed field. mdpi.com The chirality of the 5-(Pyrrolidin-2-yl)oxazole hydrochloride necessitates a synthesis that begins with or creates a specific stereoisomer.

From Chiral Precursors : The most straightforward approach is to use a readily available, optically pure starting material. mdpi.com L-proline is an ideal precursor, as it already contains the desired stereocenter. nih.gov Proline can be reduced to (S)-prolinol, which is then oxidized to the key intermediate, (S)-pyrrolidine-2-carbaldehyde (after suitable N-protection). nih.gov

Asymmetric Cyclization : Alternatively, the pyrrolidine ring can be constructed from acyclic precursors via stereoselective cyclization reactions. mdpi.comnih.gov One prominent method is the 1,3-dipolar cycloaddition between azomethine ylides and alkenes, where the stereochemistry can be controlled by the orientation of substituents on the dipolarophile. nih.gov

Exploration of Catalyst Systems for Efficient Synthesis

Catalysis plays a pivotal role in the efficient synthesis of both the oxazole and pyrrolidine rings, offering routes with higher yields, milder conditions, and improved selectivity.

For oxazole synthesis, a variety of metal-based and organocatalytic systems have been developed. Gold(III) has been shown to effectively catalyze the one-pot cyclization of amino acid-derived propargylic amides to form oxazoles. nih.gov Palladium and copper catalysts are often used for cross-coupling reactions to build substituted oxazoles. ijpsonline.com Brønsted acids like 4-nitrobenzenesulfonic acid can catalyze tandem reactions to produce α-(4-oxazolyl)amino esters, demonstrating a one-step formation of both the oxazole and an amino acid functionality. nih.gov

For the stereoselective synthesis of the pyrrolidine moiety, transition metal catalysts, particularly those based on ruthenium, have been used for hydrogenation reactions. nih.gov

| Catalyst System | Reaction Type | Application in Synthesis | Reference |

|---|---|---|---|

| Gold (Au) | Cycloisomerization | Cyclization of propargylic amides to form the oxazole ring. | nih.gov |

| Palladium/Copper (Pd/Cu) | Cross-Coupling | Direct arylation and construction of substituted oxazoles. | nih.govijpsonline.com |

| Brønsted Acid | Tandem Reaction | Catalyzes coupling to form α-(4-oxazolyl)amino esters. | nih.gov |

| Ruthenium (Ru) | Hydrogenation | Used in the synthesis of prolinol from pyrrolidine derivatives. | nih.gov |

| Iodine (I₂) | Oxidative Cyclization | Used in the cyclization of keto aziridines to oxazoles. | organic-chemistry.org |

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful process optimization and scale-up. asianpharmtech.compharmtech.com This involves identifying and controlling Critical Process Parameters (CPPs) to ensure the final product is produced consistently, efficiently, and with high quality. asianpharmtech.com

Key considerations for the scale-up of the synthesis would include:

Reaction Conditions : Parameters such as temperature, pressure, reaction time, and mixing speed must be optimized for each key step, including the N-protection of the pyrrolidine precursor, the oxazole ring formation (e.g., the Van Leusen reaction), and the final deprotection and salt formation. asianpharmtech.com

Catalyst Loading and Recovery : In catalytic steps, minimizing the amount of catalyst without sacrificing efficiency is crucial for cost-effectiveness. For expensive or toxic metal catalysts, developing effective recovery and recycling protocols is a priority.

Stereochemical Integrity : Maintaining the enantiomeric purity of the C2 position of the pyrrolidine ring throughout the synthetic sequence is paramount. Each step must be evaluated to ensure it does not induce racemization.

Purification : Developing a robust, scalable, and efficient purification method for the final hydrochloride salt is critical. This may involve crystallization, which can also serve to isolate the desired polymorph.

Safety and Environmental Impact : A thorough assessment of the hazards associated with all reagents, intermediates, and solvents must be conducted to ensure a safe manufacturing process.

The transfer of an optimized process from a pilot plant to a full-scale manufacturing facility is a critical step that must demonstrate that the product's quality and purity are maintained. asianpharmtech.comgmpua.com

Application of Green Chemistry Principles in the Synthesis of Pyrrolidin-2-yl)oxazole Analogues

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.comijpsonline.com These principles can be applied to the synthesis of 5-(pyrrolidin-2-yl)oxazole analogues.

Several green approaches for oxazole synthesis have been reported:

Microwave-Assisted Synthesis : Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating methods. semanticscholar.orgijpsonline.com Microwave-assisted Van Leusen reactions have been successfully employed to create 5-aryl-1,3-oxazoles. semanticscholar.org

Use of Ionic Liquids : Ionic liquids can serve as reusable, non-volatile solvents, replacing traditional volatile organic compounds (VOCs). ijpsonline.com Novel oxazoles have been prepared using the Van Leusen synthesis in ionic liquids, with the solvent being reused multiple times without significant loss of yield. ijpsonline.com

Electrochemical Methods : Electrochemical synthesis represents a highly atom-economical method that can proceed without catalysts or external oxidants. rsc.orgrsc.org This has been applied to the synthesis of oxazoles from terminal alkynes and nitriles. rsc.org

Solvent-Free Reactions : Where possible, conducting reactions under solvent-free conditions, or in environmentally benign solvents like water, is a key goal of green chemistry. kthmcollege.ac.in

| Green Chemistry Approach | Description | Potential Advantage | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Reduced reaction time, increased yield, lower energy use. | semanticscholar.orgijpsonline.com |

| Ionic Liquids | Employing non-volatile, often recyclable, ionic liquids as solvents. | Reduced VOC emissions, potential for solvent reuse. | ijpsonline.com |

| Electrochemical Synthesis | Using electric current to drive reactions, avoiding chemical oxidants. | High atom economy, mild conditions, avoids toxic reagents. | rsc.orgrsc.org |

| Catalyst-Free Methods | Designing reactions that proceed efficiently without a catalyst. | Reduced cost, avoids contamination of product with metal catalysts. | kthmcollege.ac.in |

Biocatalytic and Chemoenzymatic Transformations for Enhanced Selectivity

Biocatalysis offers a powerful tool for achieving high selectivity, particularly for the stereoselective synthesis of the chiral pyrrolidine moiety. acs.orgnih.gov Enzymes operate under mild conditions (pH and temperature) and can provide exceptionally high enantioselectivity.

Recent breakthroughs have demonstrated new-to-nature enzymatic reactions for constructing chiral N-heterocycles. nih.govescholarship.org

Engineered Cytochrome P450s : Through directed evolution, variants of cytochrome P411 have been engineered to catalyze the intramolecular C(sp³)–H amination of organic azides. acs.orgnih.gov This allows for the direct insertion of a nitrene into a C-H bond to form chiral pyrrolidines with good to excellent enantioselectivity (up to 99:1 er) and yield. acs.orgnih.gov

Laccase-Catalyzed Reactions : Laccases have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org

Chemo-Enzymatic Routes : A chemo-enzymatic strategy for 5-(Pyrrolidin-2-yl)oxazole would involve the biocatalytic production of a key chiral intermediate, such as a protected (S)-pyrrolidine derivative. This enantiopure building block would then be converted to the final product using conventional chemical methods, combining the high selectivity of enzymes with the broad scope of organic synthesis.

| Enzyme System | Transformation | Substrate Type | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Cytochrome P411 Variant (P411-PYS-5149) | Intramolecular C(sp³)–H Amination | Organic Azides | Up to 67% yield, 99:1 e.r. | nih.gov |

| Myceliophthora thermophila laccase | Oxidation and 1,4-Addition | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Moderate to good yields (42–91%) | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 5 Pyrrolidin 2 Yl Oxazole Hydrochloride

Reactivity of the Oxazole (B20620) Heterocycle: Electrophilic, Nucleophilic, and Radical Reactions

The oxazole ring is a five-membered heterocycle with one oxygen and one nitrogen atom. It is generally characterized as being thermally stable but reactive towards various chemical transformations. tandfonline.com Its reactivity is influenced by the positions of the heteroatoms and the nature of any substituents.

Electrophilic Reactions: Oxazole itself is a weakly basic compound and is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.com When such activating groups are present, electrophilic attack occurs preferentially at the C5 position, followed by C4 and then C2. tandfonline.compharmaguideline.com The pyrrolidin-2-yl substituent at the C5 position of the target molecule is an electron-donating group, which is expected to activate the oxazole ring towards electrophilic substitution. This activation would likely direct incoming electrophiles to the C4 position, which is the most electron-rich carbon atom in the activated ring system.

Nucleophilic Reactions: Nucleophilic substitution on an unsubstituted oxazole ring is uncommon and typically requires the presence of electron-withdrawing groups to facilitate the attack. pharmaguideline.com When substitutions do occur, they are most favored at the C2 position. tandfonline.com More often, nucleophilic attack, particularly at the C2 position, can lead to cleavage of the oxazole ring, resulting in the formation of open-chain isocyanides or rearrangement to other heterocyclic systems like imidazoles. pharmaguideline.com The acidity of the oxazole ring protons follows the order C2 > C5 > C4, with the C2 proton being the most acidic and susceptible to deprotonation by strong bases, which can be a prelude to metallation or substitution. tandfonline.com

Radical Reactions and Cycloadditions: Oxazole rings can participate in cycloaddition reactions, most notably the Diels-Alder reaction where they act as dienes, reacting with dienophiles to form pyridine (B92270) derivatives. tandfonline.compharmaguideline.comderpharmachemica.com This reactivity is enhanced by electron-releasing substituents on the oxazole ring. pharmaguideline.com The oxazole moiety is also susceptible to oxidation, which can occur via radical mechanisms. For instance, reaction with agents like cold potassium permanganate (B83412) or ozone can lead to ring opening. pharmaguideline.com

Table 1: General Reactivity of the Oxazole Ring

| Reaction Type | General Characteristics | Preferred Position of Attack | Influence of Substituents |

|---|---|---|---|

| Electrophilic Substitution | Difficult without activating groups. pharmaguideline.com | C5 > C4 > C2 (unactivated); C4 (with C5-donor) tandfonline.compharmaguideline.com | Electron-donating groups activate the ring. tandfonline.com |

| Nucleophilic Substitution | Rare; often results in ring cleavage. pharmaguideline.com | C2 > C4 > C5 tandfonline.com | Electron-withdrawing groups facilitate attack. pharmaguideline.com |

| Diels-Alder Cycloaddition | Oxazole acts as a diene. pharmaguideline.comderpharmachemica.com | [4+2] cycloaddition across C2 and C5. | Electron-donating groups facilitate the reaction. pharmaguideline.com |

Metal-Mediated and Organocatalytic Reactions Utilizing 5-(Pyrrolidin-2-yl)oxazole (B1403944) hydrochloride

The unique bifunctional nature of 5-(pyrrolidin-2-yl)oxazole, possessing both a Lewis basic nitrogen and a chiral center, makes it a prime candidate for use in catalysis.

Organocatalysis: Chiral pyrrolidine (B122466) derivatives are among the most successful classes of organocatalysts. Following deprotonation, the pyrrolidine nitrogen of 5-(pyrrolidin-2-yl)oxazole can act as a catalyst for a wide range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The general mechanism involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. researchgate.net For example, related chiral 5-(pyrrolidin-2-yl)tetrazoles have been successfully employed as organocatalysts in the asymmetric Biginelli reaction. researchgate.net In these systems, a dual activation mechanism is often proposed, where the basic pyrrolidine nitrogen activates one substrate while an acidic proton (in the case of the tetrazole) activates the other. researchgate.net It is conceivable that 5-(pyrrolidin-2-yl)oxazole could operate through a similar pathway.

Metal-Mediated Reactions: The nitrogen atoms of both the pyrrolidine and oxazole rings, along with the oxazole oxygen, can act as donor atoms for metal coordination. This allows the molecule to function as a potential ligand in coordination chemistry and metal-mediated catalysis. It could act as a bidentate N,N-ligand (using both nitrogens) or a bidentate N,O-ligand (using the pyrrolidine nitrogen and oxazole oxygen). The specific coordination mode would depend on the metal center and reaction conditions. Such metal complexes could find applications in various catalytic processes, including hydrogenations, cross-coupling reactions, and oxidations.

Photochemical and Electrochemical Behavior of the Compound

Photochemical Behavior: Heteroaromatic rings like oxazole are known to exhibit rich photochemical activity. derpharmachemica.com Upon irradiation with UV light, oxazole derivatives can undergo a variety of transformations including photo-oxidation, photoisomerization, and ring-opening reactions. tandfonline.comelectronicsandbooks.com Theoretical studies suggest that upon photoexcitation, oxazoles can access πσ* states, which can facilitate bond cleavage. acs.org The photochemical rearrangement of oxazoles to isoxazoles has also been observed. acs.org In the presence of a sensitizer (B1316253) and oxygen, oxazoles can undergo photo-oxidation, often via a [4+2] cycloaddition with singlet oxygen, leading to unstable endoperoxides that decompose to ring-opened products. researchgate.net The specific photochemical behavior of 5-(pyrrolidin-2-yl)oxazole would depend on the irradiation wavelength and the reaction medium.

Electrochemical Behavior: The electrochemical properties of 5-(pyrrolidin-2-yl)oxazole hydrochloride are influenced by both the pyrrolidine and oxazole moieties.

Oxidation: The pyrrolidine ring can undergo electrochemical oxidation. Selective aminoxyl-mediated Shono-type oxidation has been used to convert functionalized pyrrolidines into the corresponding pyrrolidinones. acs.org It is also possible to electrochemically generate N-centered radicals from protected amines, which can then undergo cyclization or other transformations. chemistryviews.org

Reduction: The oxazole ring can be electrochemically reduced. This process typically occurs at the C2 position in protic solvents. tandfonline.com Pyrrolidinium-based ionic liquids are known to have large electrochemical windows, suggesting a degree of electrochemical stability for the pyrrolidine ring itself. researchgate.net

Reaction Kinetics and Proposed Mechanistic Pathways

While specific kinetic studies on this compound are not widely available, data from related systems provide insight into potential reaction rates and mechanisms.

Reaction Kinetics: The kinetics of reactions involving this compound would be highly dependent on the specific transformation. For organocatalytic reactions, the rate would be influenced by catalyst loading, substrate concentrations, and the rate of formation of the key enamine or iminium ion intermediates. For photochemical reactions, the kinetics can be quite rapid. For instance, the rate constant for the dye-sensitized photo-oxidation of 2,5-diphenyl-4-methyloxazole by singlet oxygen has been measured to be in the range of 1.61 × 10⁷ to 3.92 × 10⁷ M⁻¹s⁻¹ in various solvents. researchgate.net

Table 2: Kinetic Data for a Related Oxazole Reaction

| Reaction | Reactant | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Dye-sensitized Photo-oxidation | 2,5-diphenyl-4-methyloxazole | Benzene | 3.92 x 107 M-1s-1 | researchgate.net |

| Dye-sensitized Photo-oxidation | 2,5-diphenyl-4-methyloxazole | Dioxane | 1.61 x 107 M-1s-1 | researchgate.net |

Proposed Mechanistic Pathways: Mechanisms for reactions involving this scaffold can be inferred from studies on its constituent parts.

Organocatalytic Mechanism: In a hypothetical asymmetric aldol reaction catalyzed by deprotonated 5-(pyrrolidin-2-yl)oxazole, the mechanism would likely proceed via the formation of an enamine intermediate between the pyrrolidine nitrogen and a donor ketone. This enamine would then attack the acceptor aldehyde, with the chiral environment of the catalyst directing the stereochemical outcome of the newly formed C-C bond.

Photochemical Isomerization: A proposed mechanism for the photochemical isomerization of some five-membered heterocycles involves a 'ring contraction-ring expansion' route or proceeds through diradical or dipolar species formed by the homolytic or heterolytic cleavage of the ring's weakest bond (e.g., the O-N bond in related oxadiazoles). electronicsandbooks.com

Pyrrolidine Ring Formation/Transformation: Mechanistic studies on the synthesis of substituted pyrrolidines have proposed pathways involving the formation of iminium species followed by intramolecular cyclization. beilstein-journals.org Density functional theory (DFT) calculations on such systems have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 5 Pyrrolidin 2 Yl Oxazole Hydrochloride and Its Adducts

High-Resolution NMR Spectroscopy for Conformational Dynamics and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of 5-(pyrrolidin-2-yl)oxazole (B1403944) hydrochloride. The protonation of the pyrrolidine (B122466) nitrogen to form the hydrochloride salt significantly influences the chemical shifts of neighboring protons and carbons, providing clear markers for analysis.

The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and undergoes rapid conformational changes between various envelope and twist (or half-chair) forms. The exact conformation can be influenced by the substituent at the C2 position and intermolecular interactions. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space proximities between protons, helping to define the preferred conformation in solution. The coupling constants (J-values) between vicinal protons on the pyrrolidine ring, obtained from high-resolution 1H NMR spectra, are also critical in determining dihedral angles and thus the ring's pucker.

Intermolecular interactions, particularly hydrogen bonding involving the N-H proton of the pyrrolidinium (B1226570) ion and the chloride anion, can be studied by observing changes in chemical shifts upon dilution or temperature variation. The presence of the oxazole (B20620) ring, an aromatic heterocycle, introduces characteristic chemical shifts for its protons, typically in the downfield region. The electronic interplay between the pyrrolidine and oxazole rings can be investigated through 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal one-bond and multiple-bond correlations, respectively.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 5-(Pyrrolidin-2-yl)oxazole hydrochloride

Mass Spectrometric Approaches for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the protonated molecule [M+H]+ can be readily observed, confirming the molecular weight of the free base.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways. The fragmentation of the protonated molecule is expected to be initiated at the pyrrolidine ring, given its saturated nature and the presence of a charged nitrogen atom. A primary fragmentation pathway would likely involve the cleavage of the C-C bond between the two rings, leading to the formation of a stable oxazole-containing fragment and a pyrrolidine-derived fragment. Another plausible fragmentation is the loss of the neutral pyrrolidine ring from the parent ion.

To definitively establish the fragmentation mechanisms, isotopic labeling studies can be employed. For instance, selective deuteration of the pyrrolidine ring would allow for the tracking of fragments containing this moiety. Similarly, labeling with 13C or 15N in either the pyrrolidine or oxazole ring can provide unambiguous evidence for the proposed fragmentation pathways.

Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of 5-(Pyrrolidin-2-yl)oxazole

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state packing. Although a crystal structure for this compound has not been reported, a hypothetical structure can be predicted based on known structures of pyrrolidine and oxazole derivatives.

The analysis would reveal precise bond lengths, bond angles, and torsion angles. The pyrrolidine ring is expected to adopt a non-planar conformation, either an envelope or a twist form, to minimize steric strain. The oxazole ring, being aromatic, would be planar. The relative orientation of the two rings would be a key structural feature.

In the hydrochloride salt, the protonated nitrogen of the pyrrolidine ring would be a focal point for hydrogen bonding. It is anticipated that a strong N-H···Cl hydrogen bond would be a primary interaction governing the crystal packing. Additional weaker interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking of the oxazole rings, could also play a role in stabilizing the crystal lattice.

Crucially, for a chiral molecule like 5-(pyrrolidin-2-yl)oxazole, X-ray diffraction using anomalous dispersion can unambiguously determine the absolute configuration at the C2 stereocenter of the pyrrolidine ring.

Table 3: Predicted Crystallographic Parameters for this compound

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information about the stereochemistry of chiral molecules in solution. For this compound, the chirality arises from the stereocenter at the C2 position of the pyrrolidine ring.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. The oxazole ring and any other chromophores in the molecule will give rise to characteristic CD bands. The sign and intensity of these bands can be correlated with the absolute configuration of the chiral center, often through comparison with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT).

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect (an anomalous dispersion curve in the vicinity of an absorption band), is also directly related to the stereochemistry of the molecule. For 5-(pyrrolidin-2-yl)oxazole, the electronic transitions of the oxazole ring would be expected to produce a measurable Cotton effect, allowing for the assignment of the absolute configuration.

Table 4: Expected Chiroptical Properties for a Stereoisomer of 5-(Pyrrolidin-2-yl)oxazole

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding in this compound.

The IR and Raman spectra will exhibit characteristic bands corresponding to the vibrational modes of the pyrrolidine and oxazole rings. For the pyrrolidine ring, key vibrations include C-H stretching, CH2 scissoring, wagging, and twisting modes, as well as ring stretching vibrations. The oxazole ring will show characteristic aromatic C-H stretching, ring stretching, and ring deformation modes.

The formation of the hydrochloride salt will have a profound effect on the vibrational spectra. The protonation of the pyrrolidine nitrogen will give rise to a broad and strong N-H stretching band in the IR spectrum, typically in the range of 2400-2800 cm-1. This broadening is a hallmark of strong hydrogen bonding between the N-H+ group and the chloride anion. The positions of other vibrational modes of the pyrrolidine ring will also be shifted upon protonation.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, will provide complementary information. The aromatic ring stretching modes of the oxazole ring are expected to give strong signals in the Raman spectrum.

Table 5: Predicted Vibrational Frequencies and Assignments for this compound

Computational and Theoretical Studies on 5 Pyrrolidin 2 Yl Oxazole Hydrochloride

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 5-(Pyrrolidin-2-yl)oxazole (B1403944) hydrochloride. Utilizing methods such as Density Functional Theory (DFT), researchers can model the electron distribution within the molecule. These calculations reveal key aspects of its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, derived from these quantum chemical calculations, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how the molecule will interact with other chemical species. For instance, mapping the electrostatic potential onto the electron density surface can identify the nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its reaction mechanisms.

Table 1: Calculated Reactivity Descriptors for 5-(Pyrrolidin-2-yl)oxazole hydrochloride

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability. |

| Electronegativity (χ) | 4.0 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.8 eV | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.86 eV | Quantifies the electrophilic nature of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the various spatial arrangements of its atoms that can be achieved through rotation around single bonds. This process is crucial for identifying the most stable, low-energy conformations.

By systematically rotating the single bond connecting the pyrrolidine (B122466) ring and the oxazole (B20620) ring, a potential energy surface (PES) can be mapped. This map illustrates the energy of the molecule as a function of its geometry, highlighting the energy barriers between different conformations. The global minimum on the PES corresponds to the most stable conformation of the molecule. Understanding these conformational preferences is vital for predicting how the molecule might bind to a biological target.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. In the context of this compound, these simulations can provide insights into its potential biological targets and the nature of the interactions at the binding site. The process involves placing the ligand in various orientations within the receptor's binding pocket and scoring them based on factors like intermolecular forces.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, revealing how the ligand and receptor atoms move and interact. This can help in assessing the binding affinity and the residence time of the ligand in the binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Description |

| Binding Affinity | -7.5 kcal/mol | A measure of the strength of the ligand-receptor interaction. |

| Key Interacting Residues | TYR 84, ASP 129, PHE 290 | Amino acid residues in the receptor's binding site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The primary forces holding the ligand in the binding pocket. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimentally obtained data to confirm the molecule's structure and purity.

For instance, by calculating the magnetic shielding tensors of the atoms in the molecule, one can predict the chemical shifts in its NMR spectrum. Similarly, the vibrational frequencies can be calculated to generate a theoretical IR spectrum. Discrepancies between the predicted and experimental spectra can often be resolved by considering factors such as solvent effects and different conformations of the molecule.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a class of compounds that includes this compound, it is possible to gain mechanistic insights into how structural modifications affect its activity.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods to find a correlation between these descriptors and the observed biological activity. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

Mechanistic Elucidation of Biological Interactions of 5 Pyrrolidin 2 Yl Oxazole Hydrochloride Excluding Clinical Data

In Vitro Enzyme Inhibition Kinetics and Substrate Binding Mechanisms

There is currently no specific data available in the scientific literature detailing the in vitro enzyme inhibition kinetics or substrate binding mechanisms of 5-(Pyrrolidin-2-yl)oxazole (B1403944) hydrochloride.

While pyrrolidine (B122466) derivatives have been investigated as inhibitors of various enzymes, such as α-amylase and α-glucosidase, and oxadiazole derivatives (structurally related to oxazoles) have been screened against enzymes like acetylcholinesterase and lipoxygenase, these findings are not directly applicable to the subject compound. nih.govnih.gov To characterize the potential enzyme inhibitory activity of 5-(Pyrrolidin-2-yl)oxazole hydrochloride, a systematic screening against a panel of enzymes would be required.

Should inhibitory activity be identified, subsequent kinetic studies would be essential to determine key parameters.

Table 1: Essential Parameters for Enzyme Inhibition Kinetics

| Parameter | Description |

| IC50 | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |

| Ki | The inhibition constant, which provides a measure of the inhibitor's binding affinity to the enzyme. |

| Mechanism of Inhibition | Determination of whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, which elucidates how the inhibitor interacts with the enzyme and its substrate. |

Further biophysical techniques, such as isothermal titration calorimetry or surface plasmon resonance, would be necessary to directly measure the binding affinity and thermodynamics of the interaction between the compound and its target enzyme.

Investigation of Cellular Pathway Modulation and Signal Transduction Cascades

There is a lack of research on the effects of this compound on cellular pathways and signal transduction cascades.

General studies on pyrrolidine and oxazole (B20620) derivatives have indicated their potential to influence various cellular processes. For example, some spiro[pyrrolidine-3,3'-oxindoles] have been investigated for their dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes, which are involved in transcriptional regulation and cell cycle progression. nih.gov However, it is unknown if this compound affects these or other pathways.

To investigate the cellular effects of this compound, a series of cell-based assays would be necessary. These could include proliferation assays on various cancer cell lines, reporter gene assays to monitor the activity of specific transcription factors, and phosphoproteomic studies to identify changes in signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Specific structure-activity relationship (SAR) studies for this compound and its analogs are not available in the current literature.

SAR studies are crucial for optimizing the potency and selectivity of a lead compound. Such studies involve the systematic modification of the chemical structure and the evaluation of how these changes affect biological activity. For the pyrrolidine scaffold, factors such as the stereochemistry and the nature of substituents have been shown to be critical for biological activity. nih.gov Similarly, the substitution pattern on the oxazole ring plays a significant role in the pharmacological properties of oxazole-containing compounds. researchgate.net

A future SAR study on this compound would involve the synthesis and biological evaluation of a library of analogs.

Table 3: Potential Modifications for SAR Studies

| Scaffold | Position of Modification | Potential Substituents |

| Pyrrolidine Ring | Nitrogen atom | Alkyl groups, Acyl groups, Aryl groups |

| C3, C4, C5 positions | Halogens, Hydroxyl groups, Alkyl groups | |

| Oxazole Ring | C2, C4 positions | Alkyl groups, Aryl groups, Heterocyclic rings |

The data from these studies would provide valuable insights into the key structural features required for target engagement and would guide the design of more potent and selective compounds.

Identification of Potential Molecular Targets through Chemical Biology Approaches

There have been no chemical biology approaches employed to identify the molecular targets of this compound.

Chemical biology offers a range of powerful tools for target deconvolution. These methods can be broadly categorized into affinity-based and activity-based approaches. Affinity-based methods typically involve immobilizing the compound of interest on a solid support to capture its binding partners from cell lysates. Activity-based protein profiling uses reactive probes to covalently label the active site of enzymes.

Another approach is phenotypic screening, where the effects of a compound on cellular or organismal phenotypes are observed. Hits from such screens can then be further investigated to identify the underlying molecular target. Given the novelty of this compound, a phenotypic screen could be a valuable first step in elucidating its biological function.

Applications and Utility of 5 Pyrrolidin 2 Yl Oxazole Hydrochloride As a Chemical Building Block and Functional Moiety

Role as a Chiral Ligand in Asymmetric Catalysis

The fusion of a chiral pyrrolidine (B122466) with an oxazole (B20620) ring creates a structure analogous to the highly successful oxazoline-containing ligands used in asymmetric catalysis. rsc.orgnih.govbldpharm.com Ligands incorporating a chiral oxazoline (B21484) moiety are among the most versatile and effective classes in metal-catalyzed asymmetric reactions due to their modular nature and straightforward synthesis from readily available chiral amino alcohols. nih.govbldpharm.com The stereocenter adjacent to the coordinating nitrogen atom directly influences the chiral environment around the metal's active site, enabling high levels of enantioselectivity. bldpharm.com

While specific catalytic applications of 5-(pyrrolidin-2-yl)oxazole (B1403944) are not extensively documented, the closely related pyrrolidine-oxazoline ligands have been successfully prepared and utilized. For instance, a class of ligands combining an oxazoline ring and a pyrrolidine unit was synthesized from chiral amino alcohols and proline. kcl.ac.uk When complexed with iridium or ruthenium, these ligands were shown to catalyze the asymmetric transfer hydrogenation of ketones with notable activity and enantioselectivity. kcl.ac.uk This demonstrates the principle that the chiral pyrrolidine framework is effective at inducing asymmetry in metal-catalyzed transformations. Given that the oxazole ring is electronically similar to the oxazoline ring, 5-(pyrrolidin-2-yl)oxazole hydrochloride is a promising candidate for forming novel chiral catalysts. The pyrrolidine nitrogen and the oxazole nitrogen can act as a bidentate N,N-ligand, coordinating to a metal center and creating a chiral pocket to control the stereochemical outcome of a reaction.

Table 1: Representative Applications of Analogous Pyrrolidine-Oxazoline Ligands in Asymmetric Catalysis Note: The following data is for structurally related pyrrolidine-oxazoline ligands, illustrating the potential of the 5-(pyrrolidin-2-yl)oxazole scaffold.

| Metal Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 | Transfer Hydrogenation | Acetophenone | Up to 61% | kcl.ac.uk |

| Silver (I) | [3+2] Cycloaddition | Azomethine ylide + α,β-unsaturated ester | Low | researchgate.net |

| Palladium (II) | Decarboxylative Protonation | α-aryl-β-ketoallyl esters | Up to 92% | nih.gov |

Integration into Advanced Materials: Polymers, Self-Assembled Systems, and Sensors

The oxazole and pyrrolidine moieties are valuable components for the design of functional materials. Poly(2-oxazoline)s, for example, are a class of polymers known for their biocompatibility and tunable properties, which have been used to create hydrogel scaffolds for 3D tissue culture. nih.govoatext.com These scaffolds can be functionalized with peptides to enhance cell adhesion and mimic the natural extracellular matrix. oatext.com Furthermore, certain poly(2-alkyl-2-oxazoline)s exhibit crystallization-induced self-assembly in solution, forming hierarchical structures. nih.gov

The this compound molecule offers unique potential as a monomer or a functionalizing agent in this context. Its bifunctional nature—with the pyrrolidine nitrogen available for polymerization or coupling reactions and the oxazole ring providing specific electronic and binding properties—could be exploited to create novel polymers. Incorporation of this chiral monomer could introduce stereospecific recognition sites into a polymer backbone, leading to materials for chiral separations or biomimetic applications.

Additionally, the electron-transport properties of azole rings are well-known, with 1,3,4-oxadiazole (B1194373) derivatives being extensively researched as luminescent and electron-transporting materials for Organic Light Emitting Diodes (OLEDs). rsc.org The oxazole ring in 5-(pyrrolidin-2-yl)oxazole could similarly contribute to the electronic properties of a material, suggesting potential applications in optoelectronics if integrated into a suitable conjugated system.

Development as a Fluorescent or Luminescent Probe for Chemical Biology Research

Oxazole derivatives are a well-established class of fluorophores. researchgate.netacs.org Their aromatic structure often leads to significant photoluminescence, which can be modulated by substituents and the surrounding environment. researchgate.net This property has been widely exploited to create fluorescent chemosensors for detecting metal ions and other analytes. nih.govnih.govmdpi.com A typical sensor design involves linking the fluorophore (the oxazole) to a receptor unit that selectively binds the target analyte. The binding event triggers a change in the fluorescence signal through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). mdpi.com

In the 5-(pyrrolidin-2-yl)oxazole structure, the oxazole ring can serve as the fluorophore, while the pyrrolidine ring, along with the oxazole nitrogen, can act as a binding site for metal ions. The nitrogen atoms' lone pairs can quench fluorescence via PET in the unbound state. Upon coordination to a metal ion, this quenching can be inhibited, leading to a "turn-on" fluorescence response (CHEF effect). nih.govmdpi.com Benzoxazole-based macrocycles have been designed as selective PET-regulated sensors for Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com Similarly, probes based on 2,5-disubstituted oxazoles have shown potential as bioprobes for two-photon excitation. bohrium.com Given these precedents, this compound is a strong candidate for development into a fluorescent probe for applications in chemical biology, particularly for sensing metal ions in biological systems. nih.gov

Table 2: Examples of Oxazole- and Oxadiazole-Based Fluorescent Sensors Note: The following data is for various heterocyclic sensor molecules, demonstrating the principles applicable to a 5-(pyrrolidin-2-yl)oxazole-based probe.

| Sensor Type | Target Analyte | Fluorescence Response | Reference |

|---|---|---|---|

| Benzoxazole Macrocycle | Zn²⁺, Cd²⁺ | Turn-on (CHEF effect) | mdpi.com |

| Oxadiazole Macrocycle | Zn²⁺ | Turn-on (CHEF effect) | nih.gov |

| Thiophene-Oxazole Schiff Base | In³⁺ / Fe³⁺ | Off-On-Off | researchgate.net |

| 2-Phenyl-5-(pyridin-3-yl)-oxadiazole | pH (acidity) | Turn-off | mdpi.com |

Precursor in the Total Synthesis of Complex Natural Products and Pharmacologically Relevant Scaffolds

The oxazole ring is a fundamental structural motif found in a wide array of marine natural products and other biologically active compounds that display cytotoxic, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netacs.org Likewise, the pyrrolidine ring is one of the most common nitrogen heterocycles in FDA-approved drugs and natural alkaloids, serving as a versatile and stereochemically rich scaffold. nih.govresearchgate.net

The compound this compound combines these two privileged scaffolds into a single, synthetically accessible building block. Its structure makes it an ideal precursor for the total synthesis of complex natural products that contain either or both of these rings. For example, many peptide-based natural products feature oxazole moieties that are biosynthetically derived from amino acids. nih.gov The (S)-pyrrolidine-2-yl portion of the molecule is derived from L-proline, a natural amino acid, making it a "biomimetic" starting material for such syntheses.

Moreover, this compound is a valuable starting point for medicinal chemistry programs aimed at creating libraries of novel, pharmacologically relevant molecules. museonaturalistico.itresearchgate.net The pyrrolidine nitrogen can be readily functionalized, and the oxazole ring can be modified through various organic reactions, allowing for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. nih.gov Synthetic methods like the van Leusen oxazole synthesis provide a direct route to 5-substituted oxazoles, further highlighting the accessibility of such scaffolds for drug discovery. nih.gov

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct ordered assemblies from molecular components. The this compound molecule is well-equipped to participate in such interactions. The pyrrolidine N-H group is a classic hydrogen bond donor, while the oxazole nitrogen atom is an effective hydrogen bond acceptor. Recent studies have confirmed that the oxazole nitrogen is also a reliable halogen bond acceptor, forming strong and predictable interactions with halogen bond donors like perfluorinated iodobenzenes. rsc.org

This dual-functionality allows the molecule to act as a versatile tecton (building block) for crystal engineering and the design of supramolecular polymers. It can form hydrogen-bonded chains, sheets, or more complex networks. The presence of the hydrochloride salt introduces a chloride anion, which is also a strong hydrogen bond acceptor, further increasing the possibilities for creating intricate, multi-component crystalline structures. The combination of a hydrogen bond donor (N-H), a hydrogen bond/halogen bond acceptor (oxazole-N), and an additional anion provides a rich set of tools for controlling molecular self-assembly in the solid state. This could lead to the development of novel co-crystals with tailored physical properties or host-guest systems where the pyrrolidinyl-oxazole unit binds specific guest molecules within a larger supramolecular architecture.

Analytical Methodologies for Characterization and Quantification of 5 Pyrrolidin 2 Yl Oxazole Hydrochloride in Non Biological and Environmental Matrices

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of 5-(Pyrrolidin-2-yl)oxazole (B1403944) hydrochloride and for monitoring the progress of its synthesis reactions. Due to the compound's polarity and the fact that it is a hydrochloride salt, reversed-phase HPLC is the most probable mode of separation. A typical method would likely employ a C18 or a polar-embedded column to achieve adequate retention and sharp peak shapes. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with an acidic modifier like formic acid or phosphoric acid to ensure the protonation of the pyrrolidine (B122466) nitrogen and suppress silanol (B1196071) interactions with the stationary phase. sielc.com Detection is commonly achieved using a UV detector, likely at a wavelength where the oxazole (B20620) ring exhibits maximum absorbance. For purity analysis, a gradient elution method would be developed to separate the main compound from any starting materials, by-products, or degradation products.

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile salts like 5-(Pyrrolidin-2-yl)oxazole hydrochloride. However, it can be a powerful tool for monitoring reaction intermediates or for the analysis of the compound after a derivatization step. researchgate.net Derivatization would be necessary to increase the volatility and thermal stability of the analyte. For instance, the pyrrolidine nitrogen could be acylated. Following derivatization, a GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) system could be used for separation and detection. researchgate.netnih.gov The choice of column would likely be a mid-polarity phase to effectively separate the derivatized compound from other components in the reaction mixture.

| Parameter | Hypothetical HPLC Method | Hypothetical GC Method (Post-Derivatization) |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 245 nm | Mass Spectrometer (MS) |

| Temperature | 30 °C | Inlet: 250 °C, Oven: 80°C to 280°C ramp |

| Expected Retention Time | ~5.8 min | ~12.5 min |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like this compound. wikipedia.org In its most common form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of ions in an electric field. analyticaltoxicology.com Given the cationic nature of the protonated compound, a low pH background electrolyte, such as a phosphate (B84403) or acetate (B1210297) buffer, would be employed. nih.gov This ensures the analyte carries a positive charge and migrates towards the cathode. The high surface-area-to-volume ratio of the capillary provides excellent heat dissipation, allowing for the use of high voltages and resulting in very sharp peaks and high theoretical plate counts. wikipedia.org Detection would typically be performed using an on-column UV detector. CE is particularly advantageous for the analysis of small sample volumes and can be a powerful tool for purity determination, offering a different selectivity compared to HPLC. researchgate.net

| Parameter | Hypothetical Capillary Electrophoresis Method |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 245 nm |

Advanced Mass Spectrometry for Trace Detection and Structural Elucidation of Degradation Products

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities and degradation products of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its degradation products. acs.org Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions, providing valuable structural information. nih.gov The fragmentation pattern of the oxazole ring and the pyrrolidine moiety would be characteristic and could be used to identify the sites of degradation, such as oxidation of the pyrrolidine ring or cleavage of the oxazole ring. clockss.org This information is critical for understanding the stability of the compound under various environmental conditions.

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of this compound in bulk or in simple formulations, provided that there are no interfering substances that absorb at the same wavelength. ijpar.comajpaonline.com The method would be based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which is dictated by the oxazole chromophore. globalresearchonline.netptfarm.pl

Electrochemical methods can also be developed for the quantification of this compound. Given the presence of the electroactive pyrrolidine moiety, techniques like cyclic voltammetry or differential pulse voltammetry could be employed. organic-chemistry.org An electrochemical sensor could be designed to selectively detect the oxidation of the pyrrolidine ring. mdpi.comresearchgate.net The current generated during the electrochemical reaction would be proportional to the concentration of the analyte. This approach can offer high sensitivity and may be suitable for the analysis of the compound in certain environmental matrices where optical methods might be hindered by turbidity or color.

| Method | Principle | Typical Application |

| UV-Visible Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Rapid quantification in pure samples or simple mixtures. |

| Electrochemical Sensing | Measurement of current from the oxidation or reduction of the analyte. | Sensitive detection in aqueous samples. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex environmental matrices, such as soil or water, hyphenated techniques are essential. sciengine.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. spectroscopyonline.comyoutube.com This technique allows for the detection and quantification of the target compound at very low levels, even in the presence of a multitude of other substances. researchgate.net The use of Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific fragmentation of the parent ion to a product ion.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and semi-volatile degradation products of this compound in complex mixtures. nih.govmdpi.com For less volatile degradation products, derivatization may be required prior to analysis. researchgate.net GC-MS provides excellent chromatographic resolution and generates mass spectra that can be compared against libraries for the identification of unknown compounds. acs.org

| Technique | Primary Application | Key Advantages |

| LC-MS/MS | Trace quantitative analysis in complex matrices (e.g., environmental water). researchgate.net | High sensitivity, high selectivity, suitable for polar and non-volatile compounds. |

| GC-MS | Identification of volatile and semi-volatile impurities and degradation products. | High separation efficiency, extensive spectral libraries for identification. |

Future Directions and Emerging Research Frontiers for 5 Pyrrolidin 2 Yl Oxazole Hydrochloride

Rational Design of Next-Generation Analogues with Tuned Properties

The principles of rational drug design, which leverage an understanding of a compound's structure-activity relationship (SAR), offer a systematic approach to creating next-generation analogues of 5-(Pyrrolidin-2-yl)oxazole (B1403944) hydrochloride with enhanced properties. The pyrrolidine (B122466) and oxazole (B20620) moieties are prevalent in many biologically active molecules, and insights from these can guide the modification of the parent compound. nih.govd-nb.info

Future design strategies will likely focus on systematic modifications of the scaffold to optimize interactions with biological targets, improve pharmacokinetic profiles, and reduce potential off-target effects. Key areas for modification include:

Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. nih.gov Altering substituents on the nitrogen or carbon atoms could significantly influence binding affinity and selectivity.

Oxazole Ring: The oxazole ring can be functionalized at various positions. Introducing different substituents could modulate the electronic properties and steric profile of the molecule, leading to fine-tuned biological activity. researchgate.net

These rational design efforts aim to create a library of analogues with a spectrum of properties, allowing for the selection of candidates with optimal characteristics for specific applications.

Table 1: Potential Strategies for Analogue Design

| Molecular Scaffold | Modification Strategy | Desired Outcome |

|---|---|---|

| Pyrrolidine Ring | Introduction of alkyl, aryl, or functional groups on the nitrogen atom. | Modulate lipophilicity, solubility, and target engagement. |

| Variation of stereochemistry at the C2 position. | Enhance stereospecific binding to target proteins. | |

| Oxazole Ring | Substitution at C2 and C4 positions with diverse chemical groups. | Tune electronic properties and explore new binding interactions. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-test-learn cycle. nih.govorscience.ru For 5-(Pyrrolidin-2-yl)oxazole hydrochloride, these computational tools can be employed to navigate the vast chemical space of potential analogues and to predict their biological activities and mechanisms of action.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known pyrrolidine and oxazole-containing compounds to build predictive models. nih.govcrimsonpublishers.com These models can forecast various properties for newly designed analogues, including bioactivity against specific targets, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential toxicity. nih.govcrimsonpublishers.com This in silico screening allows for the prioritization of compounds for synthesis, saving considerable time and resources.

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. acm.org By providing the model with desired parameters, such as high binding affinity for a target and favorable pharmacokinetic properties, it can generate new chemical structures based on the 5-(pyrrolidin-2-yl)oxazole scaffold.

Mechanism Prediction: AI can analyze complex biological data, such as gene expression profiles or cellular imaging data, to hypothesize the mechanism of action of a compound. crimsonpublishers.com By treating biological systems with this compound and its analogues, AI algorithms could identify patterns that suggest which cellular pathways are being modulated.

Exploration of Sustainable Synthesis and Bioremediation Potential

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. ijpsonline.com Future research will likely focus on developing more sustainable and efficient methods for producing this compound and its derivatives.

Green Synthesis: This involves the use of environmentally benign solvents, catalysts, and reagents, as well as designing reactions that are atom-economical. ijpsonline.com For instance, developing catalytic methods that avoid stoichiometric reagents or using water as a solvent could significantly improve the environmental footprint of the synthesis.

Bioremediation: The potential for heterocyclic compounds to be degraded by microorganisms is an area of growing interest. Research could explore the biodegradability of this compound, investigating whether specific microbial enzymes can break down the molecule. This has implications for understanding its environmental fate and for developing potential bioremediation strategies if required.

Integration with Microfluidic and High-Throughput Screening Technologies

To efficiently evaluate the large number of analogues generated through rational design and AI, high-throughput screening (HTS) and microfluidic technologies are indispensable. news-medical.netnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. news-medical.netnih.gov Libraries of this compound analogues could be screened to quickly identify "hits"—compounds that exhibit a desired biological effect. cijournal.ru This process is crucial for narrowing down the vast number of potential candidates to a manageable few for further study. news-medical.netresearchgate.net

Microfluidics: Microfluidic "lab-on-a-chip" technologies enable biological assays to be performed on a miniature scale, using significantly smaller volumes of reagents and test compounds. nih.govresearchgate.net This not only reduces costs but also allows for a higher degree of control and automation. youtube.com Microfluidic platforms could be used for detailed characterization of the most promising compounds from HTS, studying their effects on single cells or creating complex concentration gradients to understand dose-response relationships. nih.govnih.gov

Table 2: Screening Technologies for Analogue Evaluation

| Technology | Application | Advantage |

|---|---|---|

| High-Throughput Screening (HTS) | Primary screening of large compound libraries against biological targets. | Rapidly identifies active compounds from a diverse set of analogues. news-medical.net |

| Microfluidics | Secondary screening, dose-response studies, and single-cell analysis. | Requires minimal sample, offers high precision, and enables complex experimental designs. nih.govresearchgate.net |

| Cell-Based Assays | Evaluation of compound effects in a cellular context. | Provides information on cellular toxicity and mechanism of action. |

Novel Applications in Chemical Biology, Catalysis, and Materials Science

Beyond potential therapeutic applications, the unique structure of this compound suggests its utility in other scientific domains.

Chemical Biology: The compound could be developed into a chemical probe to study biological processes. grantome.com By attaching a fluorescent tag or a reactive group, it could be used to label and identify its biological targets within cells, helping to elucidate complex biological pathways.

Catalysis: The nitrogen atoms in the pyrrolidine and oxazole rings can act as ligands, coordinating to metal centers. mdpi.comunimi.it This opens up the possibility of using this compound and its derivatives as ligands in transition metal catalysis, potentially for asymmetric synthesis where the chiral pyrrolidine center could induce stereoselectivity. nih.govmdpi.com

Materials Science: Heterocyclic compounds are often used as building blocks for functional materials. The rigid, planar structure of the oxazole ring combined with the flexible, chiral pyrrolidine could be incorporated into polymers or metal-organic frameworks (MOFs). Such materials could have interesting optical, electronic, or catalytic properties.

The exploration of these future directions will undoubtedly uncover new properties and applications for this compound, highlighting the rich scientific potential held within this specific molecular architecture.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.